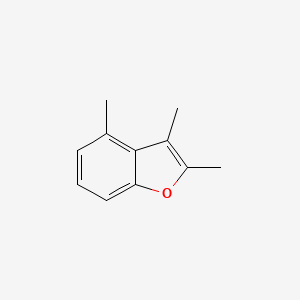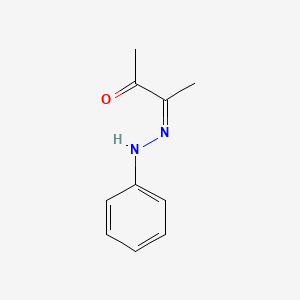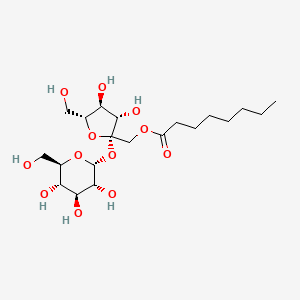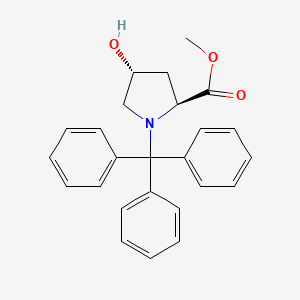
Heptane, 1,1-dicyclohexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptane, 1,1-dicyclohexyl- is an organic compound with the molecular formula C19H36. It is also known as 1,1-Dicyclohexylheptane or Cyclohexane, 1,1’-heptylidenebis-. This compound is characterized by its structure, which includes a heptane backbone with two cyclohexyl groups attached to the first carbon atom. It is a hydrocarbon and falls under the category of alkanes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1,1-dicyclohexyl- typically involves the alkylation of cyclohexane with heptane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with heptane in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Heptane, 1,1-dicyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities.
化学反应分析
Types of Reactions
Heptane, 1,1-dicyclohexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert Heptane, 1,1-dicyclohexyl- into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 1,1-dicyclohexyl-2-chloroheptane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation typically involves the use of chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanol, while halogenation can produce halogenated derivatives.
科学研究应用
Heptane, 1,1-dicyclohexyl- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly in the area of drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a component in certain lubricants and coatings.
作用机制
The mechanism of action of Heptane, 1,1-dicyclohexyl- primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. Its non-polar nature allows it to dissolve non-polar substances, making it an effective solvent. In chemical reactions, it acts as a substrate that can undergo various transformations depending on the reagents and conditions used.
相似化合物的比较
Similar Compounds
Cyclohexane: A simpler hydrocarbon with a single cyclohexyl ring.
Heptane: A straight-chain alkane without any cyclohexyl groups.
1,1-Dicyclohexylethane: Similar in structure but with an ethane backbone instead of heptane.
Uniqueness
Heptane, 1,1-dicyclohexyl- is unique due to its combination of a heptane backbone with two cyclohexyl groups. This structure imparts specific physical and chemical properties, such as higher boiling points and unique reactivity patterns, making it distinct from other similar compounds.
属性
CAS 编号 |
2090-15-5 |
|---|---|
分子式 |
C19H36 |
分子量 |
264.5 g/mol |
IUPAC 名称 |
1-cyclohexylheptylcyclohexane |
InChI |
InChI=1S/C19H36/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h17-19H,2-16H2,1H3 |
InChI 键 |
HPTHOHVOEWQDAX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)



![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)




